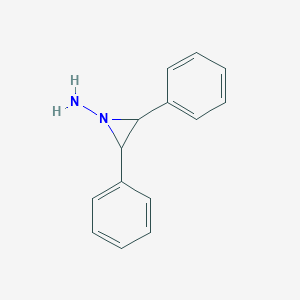![molecular formula C6H4BrN3O B15068549 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide CAS No. 1841081-47-7](/img/structure/B15068549.png)
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide is a heterocyclic compound that features an imidazole ring fused with a pyridine ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo[4,5-c]pyridin-4-one typically involves the cyclization of 2,3-diaminopyridine with a suitable carbonyl compound. One common method is the reaction of 2,3-diaminopyridine with glyoxal under acidic conditions to form the imidazo[4,5-c]pyridine core. The hydrobromide salt can then be formed by treating the resulting compound with hydrobromic acid.
Industrial Production Methods
Industrial production of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying to obtain the final product in its hydrobromide salt form.
Análisis De Reacciones Químicas
Types of Reactions
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to introduce substituents.
Major Products
The major products formed from these reactions include N-oxides, reduced imidazo[4,5-c]pyridines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4H-Imidazo[4,5-c]pyridin-4-one hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating their activity to exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in medicinal chemistry, particularly as a sedative and hypnotic agent.
Imidazo[1,5-a]pyridine: Used in the development of anti-cancer and anti-inflammatory drugs.
Uniqueness
4H-Imidazo[4,5-c]pyridin-4-one hydrobromide is unique due to its specific structural features and the presence of the hydrobromide salt, which enhances its solubility and stability. This makes it particularly suitable for applications where these properties are crucial, such as in medicinal chemistry and industrial processes.
Propiedades
Número CAS |
1841081-47-7 |
|---|---|
Fórmula molecular |
C6H4BrN3O |
Peso molecular |
214.02 g/mol |
Nombre IUPAC |
imidazo[4,5-c]pyridin-4-one;hydrobromide |
InChI |
InChI=1S/C6H3N3O.BrH/c10-6-5-4(1-2-7-6)8-3-9-5;/h1-3H;1H |
Clave InChI |
RLVURAPJXZWZDI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=N2)C(=O)N=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


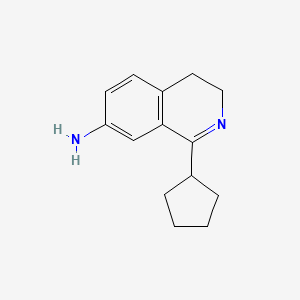
![4,7-Dichloro-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15068472.png)
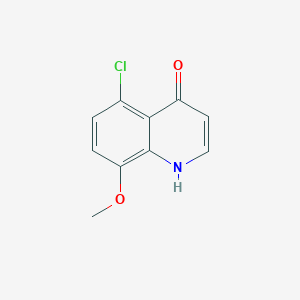
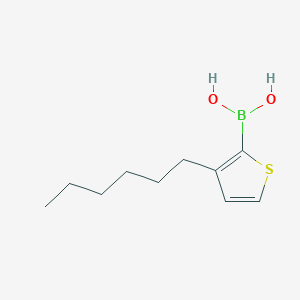
![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
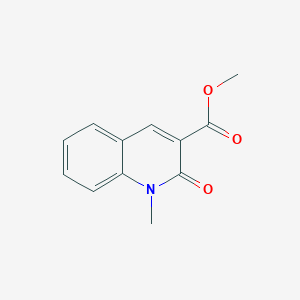
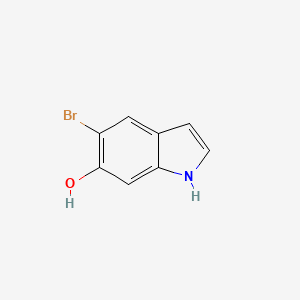
![4-Bromo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B15068512.png)
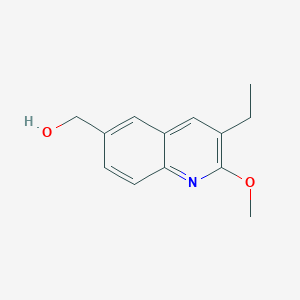
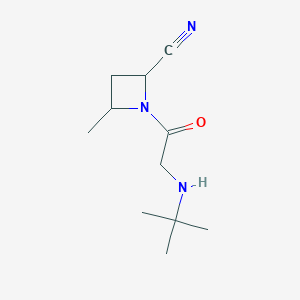

![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
